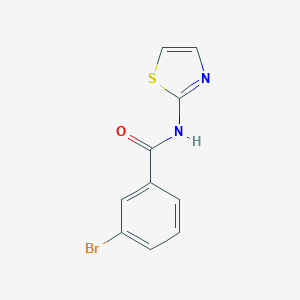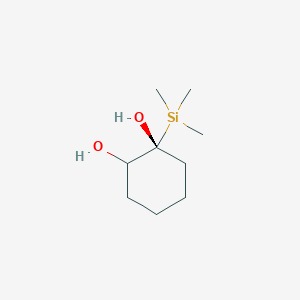
3-Bromo-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(1,3-thiazol-2-yl)benzamide: is a heterocyclic organic compound that features a thiazole ring attached to a benzamide moiety with a bromine atom at the third position of the benzene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The benzamide moiety is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Coupling Reaction: The brominated benzamide is then coupled with the thiazole ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-N-(1,3-thiazol-2-yl)benzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and biological activity.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Benzamides: Products where the bromine atom is replaced by other functional groups.
Oxidized/Reduced Thiazoles: Products with altered oxidation states of the thiazole ring.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as ligands in catalytic reactions.
Biology:
Antimicrobial Agents: Investigated for their potential antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibitors: Studied as inhibitors of specific enzymes involved in metabolic pathways.
Medicine:
Drug Development: Explored for their potential as lead compounds in the development of new pharmaceuticals, particularly for their anti-inflammatory and anticancer activities.
Industry:
Dye Synthesis: Utilized in the synthesis of dyes and pigments due to their chromophoric properties.
Material Science:
Mécanisme D'action
The mechanism of action of 3-Bromo-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
- 2-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 4-Bromo-N-(1,3-thiazol-2-yl)benzamide
- 3-Chloro-N-(1,3-thiazol-2-yl)benzamide
Comparison:
- Position of Halogen: The position of the halogen atom (bromine or chlorine) on the benzene ring can significantly influence the compound’s reactivity and biological activity.
- Electronic Effects: The presence of different halogens (bromine vs. chlorine) can affect the electronic properties of the compound, potentially altering its interaction with molecular targets.
- Biological Activity: Variations in the halogen position and type can lead to differences in antimicrobial, anticancer, and other biological activities.
Propriétés
IUPAC Name |
3-bromo-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCKOLABKUXRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(benzylsulfanyl)-1-(4-bromophenyl)vinyl] 4-morpholinecarbothioate](/img/structure/B420317.png)

![2-[(4-Methylphenyl)sulfonyl]-1-phenyl-3-butenyl acetate](/img/structure/B420322.png)
![1-[(4-Tert-butyl-1-cyclohexen-1-yl)sulfonyl]-4-methylbenzene](/img/structure/B420323.png)
![1-Methyl-4-({[(4-methylphenyl)sulfanyl]methyl}sulfonyl)benzene](/img/structure/B420324.png)




![2-Isopropyl-5-methylcyclohexyl 2-[hydroxy(4-methylphenyl)methyl]acrylate](/img/structure/B420333.png)


